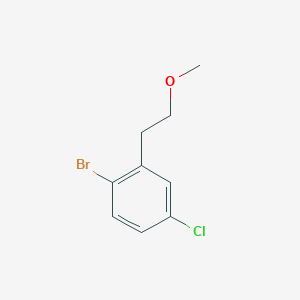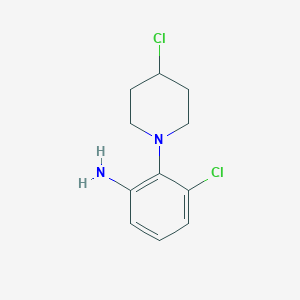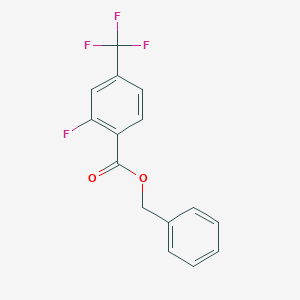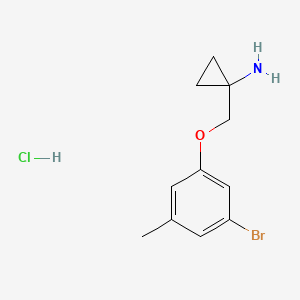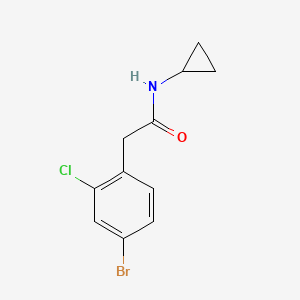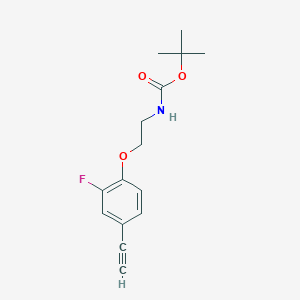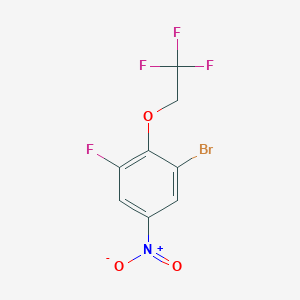
1-Bromo-3-fluoro-5-nitro-2-(2,2,2-trifluoro-ethoxy)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-fluoro-5-nitro-2-(2,2,2-trifluoro-ethoxy)-benzene is an organic compound that belongs to the class of halogenated aromatic compounds. These compounds are characterized by the presence of halogen atoms (such as bromine and fluorine) attached to an aromatic ring. The compound also contains nitro and trifluoroethoxy functional groups, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-fluoro-5-nitro-2-(2,2,2-trifluoro-ethoxy)-benzene typically involves multiple steps, starting from a suitable aromatic precursor. Common synthetic routes may include:
Halogenation: Introduction of bromine and fluorine atoms to the aromatic ring using reagents like bromine (Br2) and fluorine gas (F2) or other fluorinating agents.
Nitration: Introduction of the nitro group (-NO2) using nitrating agents such as a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Etherification: Introduction of the trifluoroethoxy group (-OCH2CF3) using reagents like trifluoroethanol (CF3CH2OH) and a suitable base or catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include:
Controlled temperature and pressure: To ensure the desired reaction pathway and minimize side reactions.
Use of catalysts: To enhance reaction rates and selectivity.
Purification techniques: Such as recrystallization, distillation, or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-fluoro-5-nitro-2-(2,2,2-trifluoro-ethoxy)-benzene can undergo various chemical reactions, including:
Substitution reactions: Where one functional group is replaced by another. For example, nucleophilic aromatic substitution (SNAr) reactions can occur at the positions ortho or para to the nitro group.
Reduction reactions: The nitro group can be reduced to an amine group (-NH2) using reducing agents like hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
Oxidation reactions: The trifluoroethoxy group can be oxidized under strong oxidative conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.
Reducing agents: Such as hydrogen gas, sodium borohydride (NaBH4), or lithium aluminum hydride (LiAlH4) for reduction reactions.
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Major Products
Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.
Reduction products: Amino derivatives when the nitro group is reduced.
Oxidation products: Oxidized derivatives of the trifluoroethoxy group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: As a probe or ligand in biochemical studies to investigate the interactions with biological targets.
Medicine: Potential use in drug discovery and development, particularly for compounds with halogenated aromatic structures.
Industry: Use in the production of specialty chemicals, materials, and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-Bromo-3-fluoro-5-nitro-2-(2,2,2-trifluoro-ethoxy)-benzene would depend on its specific application and target. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids through:
Covalent bonding: Formation of covalent bonds with target molecules, leading to inhibition or activation of biological functions.
Non-covalent interactions: Such as hydrogen bonding, van der Waals forces, and hydrophobic interactions, which can influence the binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-fluoro-5-nitrobenzene: Lacks the trifluoroethoxy group, which may result in different chemical properties and reactivity.
1-Bromo-3-fluoro-2-(2,2,2-trifluoro-ethoxy)-benzene:
1-Bromo-5-nitro-2-(2,2,2-trifluoro-ethoxy)-benzene: Lacks the fluorine atom, which may affect its chemical behavior and interactions.
Uniqueness
1-Bromo-3-fluoro-5-nitro-2-(2,2,2-trifluoro-ethoxy)-benzene is unique due to the combination of halogen, nitro, and trifluoroethoxy groups on the aromatic ring
Properties
IUPAC Name |
1-bromo-3-fluoro-5-nitro-2-(2,2,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF4NO3/c9-5-1-4(14(15)16)2-6(10)7(5)17-3-8(11,12)13/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIPLXGCDMOXUJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)OCC(F)(F)F)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
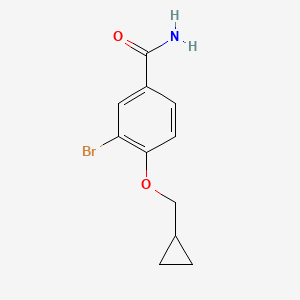
![6-Phenyl-1H-pyrrolo[3,2-B]pyridine](/img/structure/B8128156.png)

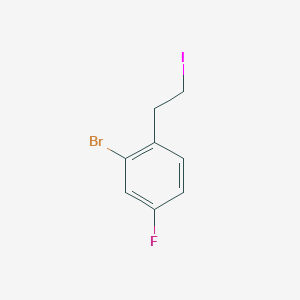
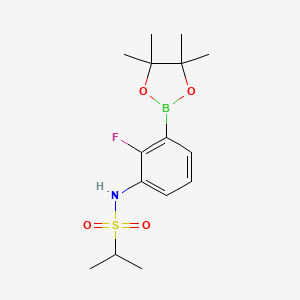
![ethyl (4aS,8aS)-7-oxo-3,4,5,6,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylate](/img/structure/B8128190.png)

![4-Bromo-3-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8128205.png)
